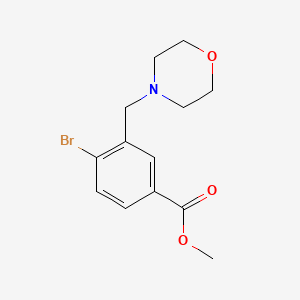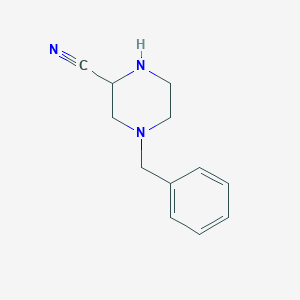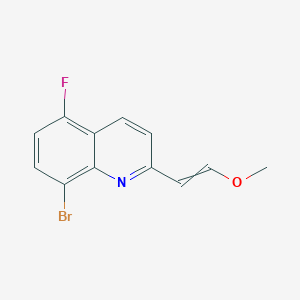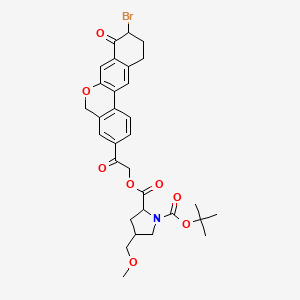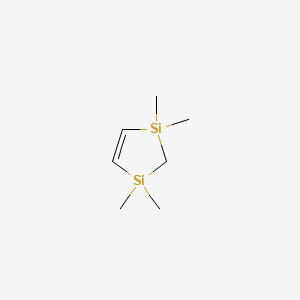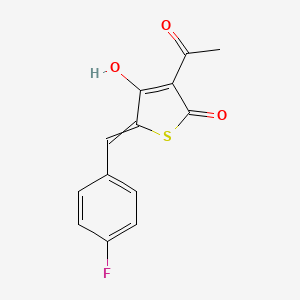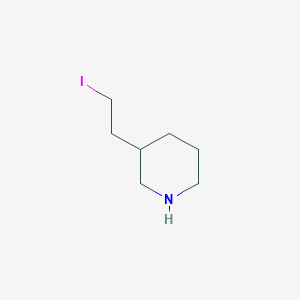![molecular formula C15H14N2O2 B13980506 1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione](/img/structure/B13980506.png)
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione is a compound that features an indole moiety linked to a pyrrole-2,5-dione structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione typically involves the reaction of indole derivatives with appropriate pyrrole-2,5-dione precursors. One common method includes the use of Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form indoles . The specific conditions for synthesizing this compound may involve refluxing in methanesulfonic acid (MsOH) under methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or bind to receptors, altering cellular signaling pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Shares the indole moiety but differs in the attached functional groups.
1H-Indole-3-ethanamine, N-methyl-: Another indole derivative with different substituents.
Uniqueness
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione is unique due to its specific combination of the indole and pyrrole-2,5-dione structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C15H14N2O2/c1-10-8-14(18)17(15(10)19)7-6-11-9-16-13-5-3-2-4-12(11)13/h2-5,8-9,16H,6-7H2,1H3 |
InChI Key |
WISUQKXWLBIDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


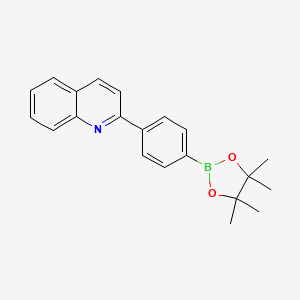
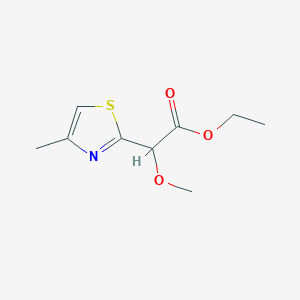
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)
![2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B13980449.png)
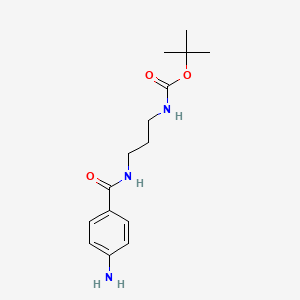
![1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B13980462.png)

